4-Bromo-1H-indole-6-carboxylic acid

Übersicht

Beschreibung

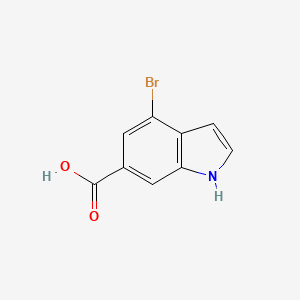

“4-Bromo-1H-indole-6-carboxylic acid” is a compound with the CAS Number: 374633-27-9 . It has a molecular weight of 240.06 and is a solid at room temperature . It is soluble in organic solvents such as ethanol, methanol, and dichloromethane, but is insoluble in water.

Molecular Structure Analysis

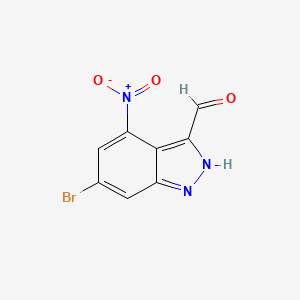

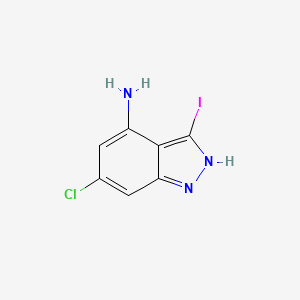

The InChI Code for “4-Bromo-1H-indole-6-carboxylic acid” is 1S/C9H6BrNO2/c10-7-3-5 (9 (12)13)4-8-6 (7)1-2-11-8/h1-4,11H, (H,12,13) . This indicates the presence of 9 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms in the molecule.

Physical And Chemical Properties Analysis

“4-Bromo-1H-indole-6-carboxylic acid” is a solid at room temperature . It is soluble in organic solvents such as ethanol, methanol, and dichloromethane, but is insoluble in water. The compound has a molecular weight of 240.06 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Alkaloid Derivatives

4-Bromoindole-6-carboxylic acid is used in the synthesis of various alkaloid derivatives. These compounds are significant due to their presence in natural products and drugs, playing a crucial role in cell biology. They exhibit a range of biological activities and are particularly important in the development of treatments for cancer, microbial infections, and various disorders .

Development of GSK-3 Inhibitors

This compound serves as a potential inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a protein kinase implicated in the development of Alzheimer’s disease and bipolar disorder. Inhibitors of GSK-3 are considered promising therapeutic agents for these conditions .

Ligase Inhibitors for Antibacterial Agents

It acts as a reactant for the preparation of D-glutamic acid-based inhibitors of E. coli MurD ligase. These inhibitors are crucial in the development of new antibacterial agents, as they can potentially disrupt the bacterial cell wall synthesis pathway .

Interleukin-2 Inducible T Cell Kinase Inhibitors

The compound is utilized in the preparation of indolylindazoles and indolylpyrazolopyridines, which serve as interleukin-2 inducible T cell kinase inhibitors. These inhibitors are important in immunological research and can be used to modulate immune responses .

Hedgehog Pathway Inhibitors

4-Bromoindole-6-carboxylic acid is involved in the synthesis of amide conjugates with ketoprofen. These conjugates act as inhibitors of Gli1-mediated transcription in the Hedgehog signaling pathway, which is a key area of focus in cancer research due to its role in cell growth and differentiation .

Material Science and Chemical Synthesis

In material science and chemical synthesis, this compound is used as a building block for the construction of complex molecules. Its bromo and carboxylic acid functional groups make it a versatile reactant for various organic transformations, contributing to the advancement of synthetic methodologies .

Safety and Hazards

Wirkmechanismus

Target of Action

4-Bromo-1H-indole-6-carboxylic acid, also known as 4-Bromoindole-6-carboxylic acid, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives. Specifically, 4-Bromoindole has been identified as a potential inhibitor of GSK-3 , a protein kinase involved in various cellular processes such as cell division and apoptosis.

Mode of Action

Given its structural similarity to other indole derivatives, it is likely that it interacts with its target proteins (such as gsk-3) by binding to their active sites, thereby modulating their activity .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . For instance, they have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by 4-Bromo-1H-indole-6-carboxylic acid would depend on its specific targets and their roles in cellular processes.

Result of Action

The molecular and cellular effects of 4-Bromo-1H-indole-6-carboxylic acid’s action would depend on its specific targets and the pathways they are involved in. Given its potential inhibitory action on GSK-3 , it may influence processes such as cell division and apoptosis, potentially leading to effects such as slowed tumor growth in the case of cancer cells.

Eigenschaften

IUPAC Name |

4-bromo-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-7-3-5(9(12)13)4-8-6(7)1-2-11-8/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEJTFXNRYRHNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646435 | |

| Record name | 4-Bromo-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

374633-27-9 | |

| Record name | 4-Bromo-1H-indole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374633-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid](/img/structure/B1292477.png)